- Preparation of 2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives as nitrosation reagents for nitrosation of amines, alcohols, and thiols, World Intellectual Property Organization, , ,
Cas no 924-16-3 (N-Nitrosodibutylamine)
N-Nitrosodibutylamine structure
Product Name:N-Nitrosodibutylamine
CAS No:924-16-3
MF:C8H18N2O
MW:158.241322040558
MDL:MFCD00013892
CID:805876
PubChem ID:24867960
Update Time:2024-10-26
N-Nitrosodibutylamine Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanamine,N-butyl-N-nitroso-
- N-Nitrosodibutylamine
- Additional VOC’s by Method 8260B
- Method 8270B - Nitrosamines Mix
- N,N-dibutylnitrous amide
- N-NITROSO-DI-N- BUTYLAMINE
- N-Nitroso-di-n-butyl
- N-Nitrosodi-n-butylamine
- N-Nitrosodi-n-butylamine solution
- 7-Nitro-1H-indazole
- N-Dibutylnitrosamine
- NDBA
- NSC 6830
- Nitrosodibutylamine
- Dibutylamine, N-nitroso- (6CI, 7CI, 8CI)
- N-Butyl-N-nitroso-1-butanamine (ACI)
- Di-n-butylnitrosamine
- Dibutylnitrosamine
- N,N-Di-n-butylnitrosamine
- N,N-Dibutylnitrosamine
- N-Nitroso-N-di-n-butylamine
- N-Nitroso-di-n-butylamine
- NNitrosodinbutylamine
- Butylamine, N-nitrosodi-
- AKOS015902563
- HSDB 5107
- BRN 1760378
- N-NITROSODI-N-BUTYLAMINE [IARC]
- Dinbutylnitrosamine
- MS-22887
- N-Di-N-butylnitrosamine
- NCGC00248027-01
- Dinbutylnitrosamin
- N-Nitroso-di-n-butylamine 10 microg/mL in Methanol
- CHEMBL354920
- Butylamine, Nnitrosodi
- 4-04-00-03389 (Beilstein Handbook Reference)
- NSC6830
- dibutylamine, N-nitroso
- CHEBI:82356
- EINECS 213-101-1
- NS00000642
- CS-0128596
- NNitrosodibutylamine
- butylamine, N-nitrosodi
- N,N-DIBUTYLNITROSOAMINE [HSDB]
- Di-n-butylnitrosamin [German]
- N,N-Dibutylnitrosoamine
- HY-131113
- N-Nitroso-di-n-butylamine 1000 microg/mL in Methanol
- 1-Butanamine, N-butyl-N-nitroso-
- N-Butyl-N-nitroso-1-butanamine
- Tox21_202334
- N,NDinbutylnitrosamine
- UNII-8K8942WN31
- NButylNnitroso1butamine
- RCRA waste number U172
- WLN: ONN4&4
- RCRA waste no. U172
- CAS-924-16-3
- 924-16-3
- NCGC00259883-01
- 1Butanamine, NbutylNnitroso
- N-Nitroso-N-di-n-butylamine 0.1 mg/ml in Methanol
- 8K8942WN31
- NSC-6830
- Z1255485634
- DTXSID2021026
- EN300-7475958
- N-NITROSODI-N-BUTYLAMINE (IARC)
- NButylNnitroso1butaneamine
- N-Nitrosodi-n-butylamine, analytical standard
- N-Butyl-N-nitroso-1-butamine
- N-Nitrosodi-(n-butyl)amine
- N-Nitroso-N-di-n-butylamine 1.0 mg/ml in Methanol
- N,NDibutylnitrosoamine
- N-di-n-Butylnitrosoamine
- D91692
- SCHEMBL606730
- NCGC00248027-02
- Q22138402
- DB-057301
- 1,1-Dibutyl-2-oxohydrazine #
- Tox21_300425
- DTXCID101026
- NCGC00254330-01
- Nitrosodi-N-butylamine
- N0375
- Dibutylnitrosoamine
- N-NITROSODIBUTYLAMINE [USP-RS]
- dibutyl(nitroso)amine
- CCRIS 217
- Dibutylamine, N-nitroso-
- N-Butyl-N-nitroso-1-butaneamine
- N-butyl-N-nitrosobutan-1-amine
- Di-N-butylnitrosamin
- DBNA
- Di-N-butylnitrosoamine
- C19277
- dibutyl-nitroso-amine
- n-butyl-n-nitrosobutanamine
- N-NITROSODIBUTYLAMINE (USP-RS)
-
- MDL: MFCD00013892
- Inchi: 1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3
- InChI Key: YGJHZCLPZAZIHH-UHFFFAOYSA-N
- SMILES: O=NN(CCCC)CCCC
Computed Properties
- Exact Mass: 158.14200
- Monoisotopic Mass: 158.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 7
- Complexity: 88.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 0.9 g/mL(lit.)
- Melting Point: <25 ºC
- Boiling Point: 237°C(lit.)
- Flash Point: 105.3±18.7 ºC,
- Refractive Index: 1.4485 (589.3 nm 20 ºC)
- PSA: 32.67000
- LogP: 2.57000
- Color/Form: 2000 μg/mL in methylene chloride
N-Nitrosodibutylamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H351
- Warning Statement: P281
- Hazardous Material transportation number:UN 2810
- WGK Germany:2
- Hazard Category Code: 22-40
- Safety Instruction: 45-36/37-24/25-23-53
- RTECS:EJ4025000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:room temp
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R22
N-Nitrosodibutylamine Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
N-Nitrosodibutylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-131113-10mM*1mLinDMSO |
N-Nitrosodibutylamine |
924-16-3 | 99.96% | 10mM*1mLinDMSO |
¥880 | 2023-07-26 | |
| MedChemExpress | HY-131113-100mg |
N-Nitrosodibutylamine |
924-16-3 | 99.96% | 100mg |
¥800 | 2025-04-15 | |
| MedChemExpress | HY-131113-250mg |
N-Nitrosodibutylamine |
924-16-3 | 99.96% | 250mg |
¥1100 | 2025-04-15 | |
| MedChemExpress | HY-131113-500mg |
N-Nitrosodibutylamine |
924-16-3 | 99.96% | 500mg |
¥1800 | 2025-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N114395-100mg |
N-Nitrosodibutylamine |
924-16-3 | 100mg |
¥926.90 | 2023-09-01 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N141187-1ml |
N-Nitrosodibutylamine |
924-16-3 | 1000?g/ml,in Purge and Trap Methanol | 1ml |
¥549.00 | 2021-05-21 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0375-25ML |
N-Nitrosodibutylamine |
924-16-3 | >97.0%(GC) | 25ml |
¥2095.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N118696-25ml |
N-Nitrosodibutylamine |
924-16-3 | 95% | 25ml |
¥1664.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N118696-5ml |
N-Nitrosodibutylamine |
924-16-3 | 95% | 5ml |
¥636.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031448-100mg |
N-Nitrosodibutylamine |
924-16-3 | 100mg |
¥874 | 2023-09-07 |
N-Nitrosodibutylamine Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; 2 h, rt
Reference
- A versatile new reagent for nitrosation under mild conditions, ChemRxiv, 2021, 1, 1-6
Production Method 3
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; rt; 1 - 12 h, rt
Reference
- Synthesis and Characterization of Secondary Nitrosamines from Secondary Amines Using Sodium Nitrite and p-Toluenesulfonic Acid, Chemistry - An Asian Journal, 2015, 10(3), 674-678
Production Method 4
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; 4 min, rt
Reference
- N-Nitrosation of secondary amines using p-TSA-NaNO2 as a novel nitrosating agent under mild conditions, Synthetic Communications, 2010, 40(5), 654-660
Production Method 5
Reaction Conditions
1.1 Reagents: Hydrochloric acid , 1H-Imidazolium, 1-methyl-3-[4-(nitrooxy)butyl]-, chloride (1:1) Solvents: Water ; 0 °C; 60 min, rt
Reference
- Ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride as a new reagent for the efficient N-nitrosation of secondary amines under mild conditions, Monatshefte fuer Chemie, 2012, 143(3), 467-470
Production Method 6
Reaction Conditions
1.1 Reagents: Acetic anhydride , Sodium nitrite Solvents: Dichloromethane ; 1.5 h, rt
Reference
- A simple and efficient method for the N-nitrosation of secondary amines with NaNO2-Ac2O under mild conditions, Journal of Chemical Research, 2003, (10), 626-627
Production Method 7
Reaction Conditions
1.1 Reagents: Nitromethane , tert-Butyl hydroperoxide Catalysts: Potassium iodide Solvents: Nitromethane , Water ; 6 h, 80 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Reference
- Iodide-Catalyzed Synthesis of N-Nitrosamines via C-N Cleavage of Nitromethane, Journal of Organic Chemistry, 2013, 78(22), 11366-11372
Production Method 8
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium iodide , Potassium selenocyanate Solvents: Water ; 12 h, 80 °C
Reference
- Catalytic Aerobic N-Nitrosation by Secondary Nitroalkanes in Water: A Tandem Diazotization of Aryl Amines and Azo Coupling, Organic Letters, 2023, 25(2), 449-453
Production Method 9
Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Potassium nitrite Solvents: Dichloromethane ; 4 h, rt
Reference
- The Use of Potassium/Sodium Nitrite as a Nitrosating Agent in the Electrooxidative N-Nitrosation of Secondary Amines, European Journal of Organic Chemistry, 2021, 2021(22), 3289-3293
Production Method 10
Reaction Conditions
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; 2 h, rt
Reference
- Versatile New Reagent for Nitrosation under Mild Conditions, Organic Letters, 2021, 23(9), 3253-3258
Production Method 11
Reaction Conditions
1.1 Reagents: Poly(vinylpyrrolidone) (cross-linked, oxidized, reaction products with N2O4) Solvents: Dichloromethane ; 2 min, rt
Reference
- Selective N-nitrosation of amines, N-alkylamides, and N-alkylureas by N2O4 supported on cross-linked polyvinylpyrrolidone (PVP-N2O4), Synthesis, 2003, (10), 1591-1597
Production Method 12
Reaction Conditions
1.1 Reagents: tert-Butyl nitrite ; 8 h, 45 °C
Reference
- An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite, Green Chemistry, 2016, 18(8), 2323-2330
Production Method 13
Reaction Conditions
1.1 Reagents: 2-Nitropropane , Oxygen Catalysts: 4-(4-Fluorophenyl)-1,2-naphthalenedione ; 12 h, 80 °C
Reference
- Substrate Promiscuity of ortho-Naphthoquinone Catalyst: Catalytic Aerobic Amine Oxidation Protocols to Deaminative Cross-Coupling and N-Nitrosation, ACS Catalysis, 2019, 9(10), 9216-9221
Production Method 14
Reaction Conditions
1.1 Reagents: 1,4-Dinitro-1H-pyrazole Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 16 h, 80 °C
Reference
- Preparation of N-NO compounds, China, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: Sodium perchlorate , Sodium nitrite Solvents: Acetonitrile , Water
Reference
- N-Nitrosation of secondary amines effected by electrochemical oxidation of nitrite ion in weakly basic media, Chemical & Pharmaceutical Bulletin, 1988, 36(1), 459-61
Production Method 16
Reaction Conditions
1.1 Reagents: Hydrochloric acid , 1-Butyl-3-methylimidazolium nitrate Solvents: Water ; 5 °C; 30 min, 5 - 25 °C
Reference
- 1-butyl-3-methylimidazolium nitrite as a reagent for the efficient N-nitrosation of secondary amines, Journal of the Iranian Chemical Society, 2011, 8(3), 857-861
Production Method 17
Reaction Conditions
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Carbon tetrachloride ; reflux
Reference
- Dinitrogen tetroxide-impregnated charcoal (N2O4/Charcoal). Selective nitrosation of amines, amides, ureas, and thiols, Synthetic Communications, 2005, 35(11), 1517-1526
Production Method 18
Reaction Conditions
1.1 Reagents: Formaldehyde , Fuming nitric acid ; 0 °C; 0 °C → 25 °C; 1 h, 25 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- A combined experimental and DFT mechanistic study for the unexpected nitrosolysis of N-hydroxymethyldialkylamines in fuming nitric acid, RSC Advances, 2018, 8(34), 19310-19316
Production Method 19
Production Method 20
Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetonitrile , Water ; 4 h
Reference
- Flow Electrochemistry for the N-Nitrosation of Secondary Amines, Chemistry - A European Journal, 2023, 29(32),
N-Nitrosodibutylamine Raw materials
N-Nitrosodibutylamine Preparation Products
N-Nitrosodibutylamine Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:924-16-3)N-Nitrosodibutylamine
Order Number:A1041456
Stock Status:in Stock
Quantity:25ml
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:11
Price ($):263.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:924-16-3)N-Nitrosodibutylamine
Order Number:LE11732
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:05
Price ($):discuss personally
Email:18501500038@163.com
N-Nitrosodibutylamine Related Literature
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Organic N-nitroso compounds
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Organic nitroso compounds Organic N-nitroso compounds
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
924-16-3 (N-Nitrosodibutylamine) Related Products
- 78249-62-4(1,4-Butanediamine,N1-(3-aminopropyl)-N1-nitroso-)
- 20917-50-4(1H-Azonine,octahydro-1-nitroso-)
- 20917-49-1(N-Nitrosoheptamethyleneimine)
- 13256-06-9(N,N-Diamylnitrosamine)
- 4549-44-4(N-Nitroso-N-ethylbutylamine)
- 100-75-4(N-Nitrosopiperidine)
- 6949-28-6(N-Nitroso-di-N-hexylamine)
- 25413-64-3(1-Butanamine,N-nitroso-N-propyl-)
- 28023-74-7(1-Butanamine,3-methyl-N-(3-methylbutyl)-N-nitroso-)
- 16339-05-2(1-Pentanamine,N-butyl-N-nitroso-)